N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 1772864-09-1
VCID: VC4292644
InChI: InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17)
SMILES: CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2
Molecular Formula: C11H12N6O
Molecular Weight: 244.258

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

CAS No.: 1772864-09-1

Cat. No.: VC4292644

Molecular Formula: C11H12N6O

Molecular Weight: 244.258

* For research use only. Not for human or veterinary use.

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine - 1772864-09-1

Specification

CAS No. 1772864-09-1
Molecular Formula C11H12N6O
Molecular Weight 244.258
IUPAC Name 6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine
Standard InChI InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17)
Standard InChI Key BIKWWHFMAWTQSI-UHFFFAOYSA-N
SMILES CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N6-[(Furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine features a purine core modified at two critical positions:

  • N2 position: A methyl group (-CH₃) is attached to the exocyclic amine.

  • N6 position: A furan-2-ylmethyl substituent (-CH₂-C₄H₃O) is introduced, conferring aromatic and electron-rich characteristics to the molecule .

The purine scaffold itself consists of a fused pyrimidine-imidazole ring system, with the imidazole nitrogen at position 7 participating in tautomeric equilibria. Substituents at N2 and N6 influence electronic distribution, hydrogen-bonding capacity, and steric interactions, which collectively determine the compound’s reactivity and biological target affinity .

Tautomerism and Solvent Effects

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 2,6-diaminopurine derivatives typically involves multi-step nucleophilic substitution reactions. A representative route for N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine could proceed as follows:

  • Core Formation: 2,6-Dichloropurine serves as the starting material, allowing sequential substitution at the N2 and N6 positions .

  • N2 Methylation: Treatment with methylamine under basic conditions replaces the chlorine at position 2, yielding 2-chloro-6-methylaminopurine.

  • N6 Functionalization: Reaction with furfurylamine introduces the furan-2-ylmethyl group at position 6. This step may require elevated temperatures (150°C) and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) to overcome the reduced nucleophilicity of furfurylamine .

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs of N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, such as reversine (N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine), exhibit potent inhibition of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Monopolar Spindle 1 (Mps1) . These kinases regulate mitotic progression, making them targets for anticancer therapies. The furan-2-ylmethyl group in the subject compound may enhance interactions with hydrophobic kinase pockets, potentially improving selectivity over related enzymes .

Cell Cycle Effects

In MCF-7 breast cancer and HCT116 colorectal cancer cells, reversine analogs induce G2/M phase arrest and polyploidy, phenotypes associated with failed cytokinesis . While cytotoxicity varies with substituent size and polarity, the methyl group at N2 in N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine could reduce off-target effects compared to bulkier aryl groups .

Comparative Analysis of Purine Derivatives

The biological activity of 2,6-diaminopurines correlates strongly with their substitution patterns. The table below highlights key analogs and their properties:

Compound NameN2 SubstituentN6 SubstituentBiological Activity
ReversinePhenylCyclohexylAurora kinase inhibition, dedifferentiation
N6-Methyl-N2-(3-chlorophenyl)3-ChlorophenylMethylAntiproliferative (IC₅₀ = 1.2 µM)
N6-[(Furan-2-yl)methyl]-N2-methylMethylFuran-2-ylmethylPredicted kinase inhibition
2,6-Diaminopurine-NH₂-NH₂Nonsense mutation readthrough

The furan-2-ylmethyl group in the subject compound introduces aromatic π-stacking potential absent in aliphatic analogs, which may enhance DNA intercalation or protein binding .

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